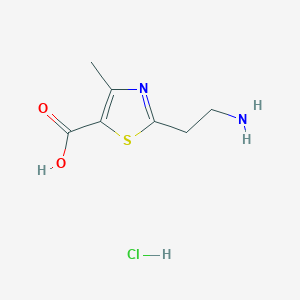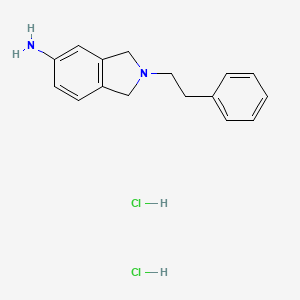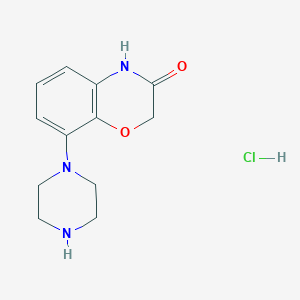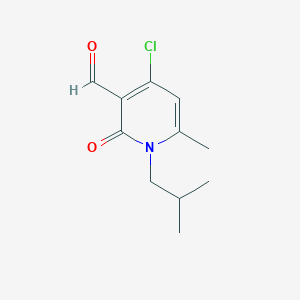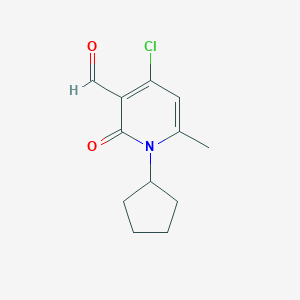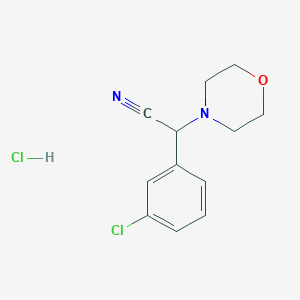
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a chlorophenyl group attached to a morpholin-4-yl moiety, with a nitrile group and a hydrochloride counterion. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various pharmaceutical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride typically involves the following steps:
Formation of 3-Chlorophenylacetonitrile: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with ammonium acetate and acetic acid under reflux conditions.
Morpholine Addition: The 3-chlorophenylacetonitrile is then reacted with morpholine in the presence of a base such as triethylamine to form the morpholin-4-yl derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the morpholin-4-yl derivative to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Oxidation: 3-Chlorobenzoic acid or 3-chlorophenone.
Reduction: 3-Chloroaniline.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use, such as in drug development or chemical synthesis.
相似化合物的比较
2-(3-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the morpholin-4-yl moiety.
3-(2-Chlorophenyl)propionic acid: Another chlorophenyl-containing compound with different functional groups.
Uniqueness: 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride is unique due to its combination of the chlorophenyl group and the morpholin-4-yl moiety, which provides distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQKKGRJYTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
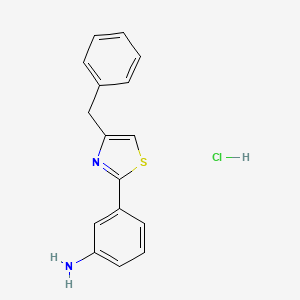
![hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride](/img/structure/B7841759.png)
![1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B7841769.png)
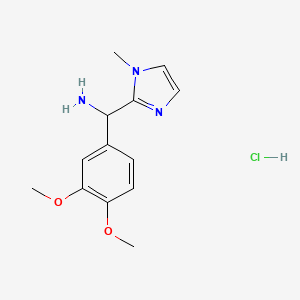
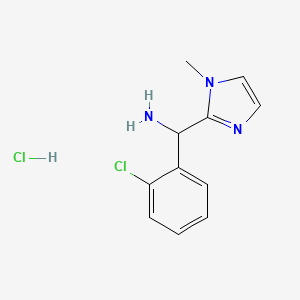
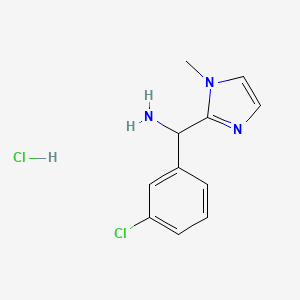
![{4-[(Dimethylamino)methyl]phenyl}(pyridin-4-yl)methanamine dihydrochloride](/img/structure/B7841802.png)
![2-[4-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B7841803.png)
